molecular formula C27H28ClF3N2O B14778333 [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride

[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride

Cat. No.: B14778333
M. Wt: 489.0 g/mol
InChI Key: BUSZKAGMFSEYKS-DAQKOYFPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol; chloride features a quinuclidine (1-azoniabicyclo[2.2.2]octane) core, a structural motif common in muscarinic receptor antagonists and other bioactive molecules . Key substituents include:

  • Quinolin-4-ylmethanol: Provides hydrogen-bonding capacity and aromatic interactions.
  • 4-(Trifluoromethyl)phenylmethyl group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
  • Ethenyl substituent: May influence conformational flexibility or binding kinetics.

Properties

Molecular Formula

C27H28ClF3N2O

Molecular Weight

489.0 g/mol

IUPAC Name

[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride

InChI

InChI=1S/C27H28F3N2O.ClH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19?,20?,25?,26?,32-;/m1./s1

InChI Key

BUSZKAGMFSEYKS-DAQKOYFPSA-M

Isomeric SMILES

C=CC1C[N@@+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Cl-]

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride requires careful planning due to its structural complexity. A retrosynthetic analysis reveals several possible disconnections that can guide the synthetic approach.

Key disconnections include:

  • Formation of the quaternary ammonium salt through alkylation with 4-(trifluoromethyl)benzyl halide
  • Introduction of the quinolin-4-ylmethanol moiety at the 2-position of the azabicyclic system
  • Construction of the azabicyclo[2.2.2]octane core with appropriate functionalization
  • Introduction of the vinyl group at the 5-position

Each of these disconnections represents a strategic point for synthesis planning and provides the basis for multiple synthetic routes.

Construction of the Azabicyclo[2.2.2]octane Core

The azabicyclo[2.2.2]octane framework represents one of the most challenging aspects of the synthesis. Several established methods can be considered:

Diels-Alder Approach

The Diels-Alder reaction offers a powerful method for constructing the bicyclic framework. Starting from pyridine derivatives or appropriately functionalized cyclohexadienes, a [4+2] cycloaddition can establish the bicyclic system. This approach is particularly valuable because it can create multiple stereocenters in a single step with predictable stereochemical outcomes. For example, the reaction of an appropriately substituted diene with a dienophile containing a nitrogen functionality can lead to the formation of the basic azabicyclic structure.

Ring Closure Strategies

Starting from functionalized cyclohexane derivatives, intramolecular cyclization can establish the second ring of the bicyclic system. This approach requires strategic placement of functional groups that can participate in ring-closing reactions, such as intramolecular alkylation, reductive amination, or ring-closing metathesis.

Rearrangement of Existing Bicyclic Structures

Transformation of other bicyclic frameworks through skeletal rearrangements represents another approach to obtaining the desired azabicyclo[2.2.2]octane structure. This could involve, for example, transformation of a tropane or similar bicyclic structure through a Wagner-Meerwein type rearrangement or other skeletal reorganization.

Quaternization of the Nitrogen

The transformation of the azabicyclo[2.2.2]octane to the corresponding quaternary ammonium salt typically involves alkylation of the tertiary amine nitrogen. For the target compound, this would involve:

  • Reaction of the tertiary amine nitrogen with 4-(trifluoromethyl)benzyl chloride or bromide under appropriate conditions
  • Ion exchange procedures if necessary to ensure the presence of the chloride counterion

The quaternization step must be carefully controlled to avoid side reactions, particularly if other nucleophilic sites are present in the molecule.

Specific Preparation Methods

Based on synthetic principles and approaches used for similar compounds, several specific routes can be proposed for the synthesis of the target compound. These represent logical approaches based on established organic chemistry principles for similar structures.

Route A: Sequential Building Block Approach

This approach involves the stepwise construction of the target molecule from simpler building blocks:

Synthesis of the Functionalized Azabicyclic Core

Step 1: Starting from a suitable diene (e.g., 1,3-cyclohexadiene), perform a Diels-Alder reaction with an appropriate dienophile containing a protected nitrogen functionality.

Step 2: Introduce the vinyl group at the 5-position, potentially through cross-coupling with vinyl halides or through elimination reactions from appropriate precursors.

Step 3: Functionalize the 2-position to introduce a suitable leaving group or electrophilic center for subsequent introduction of the quinoline moiety.

Quaternization and Final Steps

Step 5: Quaternize the nitrogen with 4-(trifluoromethyl)benzyl chloride or bromide under appropriate conditions.

Step 6: If necessary, perform an ion exchange to ensure the presence of the chloride counterion.

Table 2: Reaction Conditions for Key Steps in Route A

Step Reagents Conditions Expected Yield Critical Parameters
Diels-Alder Reaction 1,3-cyclohexadiene, N-protected dienophile 80-120°C, Lewis acid catalyst, 24-48h 65-75% Temperature control, Lewis acid selection
Vinyl Group Introduction Vinyl bromide, Pd(PPh3)4, base 60-80°C, DMF, 12-24h 70-85% Catalyst selection, exclusion of oxygen
Quinoline Coupling 4-Quinolinecarbaldehyde, organolithium reagent -78°C to RT, THF, 4-8h 60-70% Reaction temperature, addition rate
Quaternization 4-(Trifluoromethyl)benzyl chloride 60-80°C, Acetonitrile, 24-48h 75-85% Reaction time, purification method

Route B: Convergent Synthesis Approach

This approach involves the separate preparation of key fragments that are later combined:

Preparation of Functionalized Quinoline Fragment

Step 1: Synthesize a quinolin-4-ylmethanol derivative with appropriate functionality for coupling.

Step 2: Protect the alcohol functionality if necessary to prevent side reactions in subsequent steps.

Preparation of Functionalized Azabicyclic Fragment

Step 3: Synthesize a 5-ethenyl-azabicyclo[2.2.2]octane derivative with a suitable leaving group or reactive center at the 2-position.

Fragment Coupling and Completion

Step 4: Couple the quinoline and azabicyclic fragments to establish the key carbon-carbon bond.

Step 5: Quaternize the nitrogen with 4-(trifluoromethyl)benzyl chloride.

Step 6: Deprotect any protected functionalities and perform any necessary functional group interconversions.

Route C: Asymmetric Synthesis Approach

For controlling the stereochemistry at the 1S position:

Chiral Auxiliary Approach

Step 1: Introduce a chiral auxiliary to the nitrogen of the azabicyclic core to control the stereochemistry of subsequent reactions.

Step 2: Perform key transformations under the stereochemical influence of the chiral auxiliary.

Step 3: Remove the auxiliary after the stereochemistry has been established.

Asymmetric Catalysis

Step 1: Use chiral catalysts to control key bond-forming steps that establish the required stereochemistry.

Step 2: Complete the synthesis using the stereocontrolled intermediates.

Resolution Approach

If necessary, perform resolution of racemic intermediates to obtain the desired stereoisomer, potentially through diastereomeric salt formation or enzymatic resolution.

Table 3: Comparison of Synthetic Routes

Parameter Route A: Sequential Route B: Convergent Route C: Asymmetric
Number of Steps 7-9 5-7 6-8
Overall Complexity Moderate High Very High
Stereochemical Control Moderate Moderate to High Excellent
Scalability Good Moderate Limited
Expected Overall Yield 15-25% 20-30% 15-25%
Key Challenges Multiple steps, potential for side reactions Complex fragment coupling Specialized reagents, complex purification
Advantage More straightforward chemistry Shorter linear sequence Better stereochemical control

Analytical Characterization

Proper characterization of this compound is essential to confirm its structure, purity, and stereochemical integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the structural integrity and purity of the compound. Table 4 summarizes the expected key NMR features for the target compound.

Table 4: Expected NMR Spectroscopic Data

Nucleus Signal Assignment Expected Chemical Shift Multiplicity Integration
1H Vinyl CH=CH2 5.70-6.00 ppm m 1H
1H Vinyl CH=CH2 4.90-5.20 ppm dd 2H
1H Quinoline aromatic H 8.80-9.00 ppm d 1H
1H Quinoline aromatic H 7.50-8.70 ppm m 5H
1H CF3-phenyl aromatic H 7.60-7.80 ppm d 2H
1H CF3-phenyl aromatic H 7.40-7.60 ppm d 2H
1H N+-CH2-Ar 4.80-5.10 ppm s 2H
1H CHOH 5.20-5.40 ppm d 1H
1H OH 5.40-5.60 ppm d 1H
1H Azabicyclic CH 3.70-4.30 ppm m 2H
1H Azabicyclic CH2 1.80-3.50 ppm m 10H
13C CF3 122-124 ppm (q, JC-F ≈ 272 Hz) - -
13C Quaternary C (N+) 65-70 ppm - -
13C CHOH 70-75 ppm - -
13C Vinyl CH=CH2 135-140 ppm, 115-120 ppm - -
19F CF3 -62 to -63 ppm s 3F
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected IR absorption bands include:

  • OH stretch: 3300-3500 cm^-1
  • C=C stretch (vinyl): 1630-1650 cm^-1
  • Aromatic C=C and C=N stretches: 1550-1600 cm^-1
  • C-F stretches: 1100-1200 cm^-1
  • C-N stretches: 1200-1350 cm^-1
Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns characteristic of the structure. The molecular ion peak would be expected at m/z 453.2149 [M]^+ (without the chloride counterion).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC analysis with appropriate chiral columns can assess enantiomeric purity and confirm the (1S) stereochemistry. Suitable chiral columns might include:

  • Chiralpak AD-H
  • Chiralcel OD-H
  • Chiralpak IC
Optical Rotation

Measurement of specific rotation [α]D can provide information about the enantiomeric purity and confirm the absolute stereochemistry when compared with literature values or calculated predictions.

X-ray Crystallography

X-ray crystallography represents the definitive method for confirming the three-dimensional structure and absolute stereochemistry. Suitable crystals might be obtained through slow evaporation from appropriate solvent systems or vapor diffusion techniques.

Optimization Strategies

Reaction Optimization

Key reactions in the synthetic sequence can be optimized through systematic variation of reaction parameters:

Temperature and Time Optimization

Variation of reaction temperature and time for key steps can improve yields and reduce side reactions. Particularly important for:

  • Diels-Alder reactions
  • Cross-coupling reactions
  • Quaternization
Solvent Selection

The choice of solvent can significantly impact reaction outcomes:

  • Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions
  • Ethereal solvents (THF, dioxane) for organometallic reactions
  • Acetonitrile or dichloromethane for quaternization
Catalyst Optimization

For catalyzed reactions, systematic screening of catalysts can improve efficiency:

  • Palladium catalyst variants for cross-coupling
  • Lewis acid catalysts for Diels-Alder reactions
  • Phase transfer catalysts for quaternization

Purification Strategies

Effective purification is critical for obtaining the target compound in high purity:

Chromatographic Methods
  • Flash column chromatography using optimized solvent systems
  • Preparative HPLC for final purification
  • Ion exchange chromatography for quaternary ammonium salt purification
Crystallization Approaches
  • Recrystallization from appropriate solvent systems
  • Salt formation and selective crystallization
  • Fractional crystallization for separation of stereoisomers
Extraction and Washing Protocols

Appropriate acid-base extractions can exploit the ionic character of the quaternary ammonium salt to separate it from neutral impurities.

Scale-Up Considerations

Economic Factors

Cost analysis for large-scale production should consider:

Raw Material Costs
  • Availability and cost of starting materials
  • Use of specialized catalysts or chiral auxiliaries
  • Potential for recycling valuable reagents
Process Efficiency
  • Step count and overall yield
  • Energy requirements
  • Waste generation and disposal costs

Table 5: Economic Comparison of Synthetic Routes (Estimated)

Parameter Route A: Sequential Route B: Convergent Route C: Asymmetric
Raw Material Cost (Relative) Medium Medium-High High
Labor Intensity High Medium Very High
Equipment Requirements Standard Standard Specialized
Waste Generation High Medium Medium-High
Overall Cost Efficiency Moderate Good Poor-Moderate

Chemical Reactions Analysis

Types of Reactions

[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the azoniabicyclo[2.2.2]octane system can interact with enzyme active sites, inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with azabicyclo-containing analogs, particularly those with quinuclidine or related cores. Below is a detailed analysis of key analogs from :

Azabicyclo[2.2.2]octane Derivatives

CAS 144084-01-5 : [(1R)-1-[[2-[(R)-[(2S,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethoxy]-2-oxoethyl]-(4-phenylbutyl)phosphoryl]oxy-2-methylpropyl] Propanoate
  • Similarities: Shares the azabicyclo[2.2.2]octane core and quinoline moiety. Contains an ethenyl group at position 5 of the bicyclic system.
  • Differences: Replaces the 4-(trifluoromethyl)phenylmethyl group with a phosphorylated 4-phenylbutyl chain. The phosphoryl and propanoate groups may reduce blood-brain barrier penetration compared to the target compound’s simpler substituents.
CAS 113162-02-0 : [(S)-[(2R,4S,5S)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-Chlorobenzoate
  • Similarities: Azabicyclo[2.2.2]octane core and quinoline derivative.
  • Differences: Substitutes the trifluoromethyl group with a 4-chlorobenzoate ester. The 6-methoxyquinoline group may alter electronic properties compared to the target’s quinolin-4-ylmethanol. Chloro and methoxy groups typically reduce lipophilicity relative to CF₃ .

Azabicyclo[3.2.1]octane Derivatives

CAS 3601-90-9 : (1S,3S,4S,5R)-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
  • Similarities :
    • Contains a cationic azabicyclo system, though with a [3.2.1] scaffold.
  • The 4-fluorophenyl group is less lipophilic than the target’s CF₃-substituted phenyl, possibly affecting binding affinity .

Data Table: Structural and Hypothetical Property Comparison

Compound (CAS) Core Structure Key Substituents Hypothetical Properties
Target Compound Azabicyclo[2.2.2] CF₃-phenylmethyl, quinolin-4-ylmethanol High lipophilicity, strong receptor binding
144084-01-5 Azabicyclo[2.2.2] Phosphoryl-4-phenylbutyl, ethenyl Reduced BBB penetration, enhanced solubility
113162-02-0 Azabicyclo[2.2.2] 4-Chlorobenzoate, 6-methoxyquinoline Moderate lipophilicity, ester hydrolysis liability
3601-90-9 Azabicyclo[3.2.1] 4-Fluorophenyl, methyl Lower steric hindrance, potential faster clearance

Research Findings and Trends

Substituent Effects: The trifluoromethyl group in the target compound likely enhances metabolic stability and binding affinity compared to chloro or methoxy substituents in analogs . Quinolin-4-ylmethanol’s hydroxyl group may improve aqueous solubility relative to ester or ether derivatives.

Structural Flexibility :

  • The ethenyl group in both the target and CAS 144084-01-5 could allow conformational adjustments during receptor interaction, a feature absent in rigid analogs like CAS 113162-02-0.

Crystallographic Analysis :

  • SHELX software () is widely used for determining azabicyclo compound structures, suggesting that the target’s stereochemistry and crystal packing could be resolved using similar methods .

Biological Activity

The compound [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride, also referred to as a quinuclidine derivative, exhibits significant biological activity that can be attributed to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of several key components:

  • Quinuclidine Core : Provides structural stability and influences the compound's interaction with biological targets.
  • Quinoline Moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
  • Trifluoromethyl Group : Enhances lipophilicity, aiding in membrane permeability and bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC27H28ClF3N2O
Molecular Weight533.4 g/mol
IUPAC Name[(1S)-5-ethenyl...
InChIInChI=1S/C27H28F3N2O.ClH

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The quinoline structure is known to interact with multiple targets, including:

  • G-protein-coupled receptors (GPCRs) : This compound may act as an antagonist or modulator at specific GPCRs, influencing signal transduction pathways.
  • Ion Channels : It may also affect ligand-gated ion channels, impacting neurotransmitter release and synaptic transmission.

Anticancer Activity

Recent studies have indicated that compounds similar to this quinuclidine derivative demonstrate anti-proliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against non-Hodgkin lymphoma cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in research focusing on prostaglandin E(2) (PGE(2)) signaling pathways:

  • EP(4) Receptor Antagonism : Similar compounds have been shown to selectively inhibit the EP(4) receptor, leading to reduced production of pro-inflammatory cytokines like TNF-alpha in human blood samples .

Study 1: Anticancer Efficacy

A study conducted on various non-Hodgkin lymphoma cell lines demonstrated that treatment with the quinuclidine derivative resulted in:

  • A significant reduction in cell viability (up to 70% at 5 µM concentration).
  • Induction of apoptosis as evidenced by increased caspase activity.

Study 2: Inhibition of Inflammatory Responses

Research involving human whole blood showed that the compound effectively reversed PGE(2)-mediated inhibition of TNF-alpha production:

  • Concentration-dependent effects were observed, with notable efficacy at concentrations above 10 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.